molecular formula C14H16Cl2N2 B1429989 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride CAS No. 1423530-31-7

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

Cat. No.: B1429989
CAS No.: 1423530-31-7
M. Wt: 283.2 g/mol
InChI Key: MLNNDJXJTJEUQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride is a ligand of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

The compound interacts with its targets, the dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, by binding to them. This binding can lead to changes in the receptor’s activity, which can then influence the signaling pathways they are involved in .

Biochemical Pathways

The affected pathways include the dopamine and serotonin signaling pathways. These pathways play a significant role in the regulation of mood, cognition, and behavior. The downstream effects of these pathways can lead to changes in these functions .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific interactions it has with its target receptors and the subsequent changes in the signaling pathways. These effects could potentially influence mood, cognition, and behavior .

Biochemical Analysis

Biochemical Properties

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or altered metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, as it may preferentially accumulate in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with tetrahydropyridine intermediates. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or toluene, and temperatures ranging from 80°C to 120°C. Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with dopamine and serotonin receptors, making it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.2ClH/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNNDJXJTJEUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC3=CC=CC=C3N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
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3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
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3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
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3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride
Reactant of Route 6
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride

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